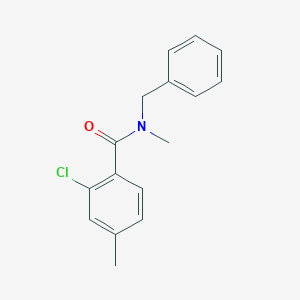

N-benzyl-2-chloro-N,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-benzyl-2-chloro-N,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-12-8-9-14(15(17)10-12)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAROHBGTZXFSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N,4-dimethylbenzamide typically involves the reaction of 2-chloro-4-dimethylbenzoyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-benzyl-2-chloro-N,4-dimethylbenzamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate in acidic or basic medium.

Reduction: Reagents like lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

Substitution: Formation of N-benzyl-2-amino-N,4-dimethylbenzamide.

Oxidation: Formation of 2-chloro-4-dimethylbenzoic acid.

Reduction: Formation of N-benzyl-2-chloro-N,4-dimethylbenzylamine.

Scientific Research Applications

Chemistry: N-benzyl-2-chloro-N,4-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of benzamide derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N,4-dimethylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group and chlorine atom play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The compound can inhibit or activate biochemical pathways depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes structural differences among N-benzyl-2-chloro-N,4-dimethylbenzamide and related benzamide derivatives:

Key Observations :

Spectroscopic and Crystallographic Properties

Vibrational and NMR Spectroscopy:

- 3,4-Dimethylbenzamide derivatives exhibit distinct FT-IR bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch), with ¹H NMR signals for methyl groups at δ 2.2–2.5 ppm .

- 4-Chloro-N-(2-methoxyphenyl)benzamide shows a downfield shift in ¹³C NMR for the carbonyl carbon (~168 ppm) due to electron-withdrawing -Cl .

Crystallography:

- N-(2-Chloro-phenyl)-4-methyl-benzamide crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N-H···O hydrogen bonds stabilizing the lattice .

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide adopts an orthorhombic lattice (P2₁2₁2₁) with a twisted oxadiazole ring (torsion angle: 179.6°) .

Q & A

Q. How can researchers optimize the synthesis of N-benzyl-2-chloro-N,4-dimethylbenzamide to improve yield and purity?

- Methodological Answer : Synthetic optimization involves multi-step protocols, including controlled alkylation, bromination, and hydrolysis. For example, substituting reaction sequences (e.g., bromination before alkylation) can minimize side reactions and improve yields . Solvent selection (e.g., methanol for recrystallization) and temperature control during coupling reactions (e.g., using benzoyl chlorides with amines) are critical. Purification via chiral chromatography (e.g., Chiralcel OJ™) ensures enantiomeric purity, as demonstrated in analogous benzamide syntheses . Analytical tools like HPLC and NMR should monitor intermediate purity to avoid cumulative impurities.

Q. What techniques are recommended for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELX-97 or SIR97 for structure refinement .

- NMR spectroscopy : Employ , , and 2D experiments (e.g., COSY, HSQC) to assign substituents, particularly distinguishing chloro and methyl groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, with isotopic clusters verifying chlorine presence .

Q. How should researchers design in vitro assays to assess the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates or radiometric methods to measure IC values against target enzymes (e.g., kinases, proteases), as seen in Trypanosoma brucei inhibitor studies .

- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assays) with dose-response curves (1–100 µM). Include controls for solvent effects (e.g., DMSO <0.1%) .

- Protein-ligand interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (K) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound derivatives?

- Methodological Answer :

- Substituent variation : Systematically modify the benzyl (e.g., electron-withdrawing groups) and dimethylamide moieties. Compare activity changes using ANOVA or machine learning models .

- Bioisosteric replacement : Replace the chloro group with trifluoromethyl or methoxy groups to assess steric/electronic effects on target binding .

- Co-crystallization : Determine ligand-enzyme co-structures (e.g., p38 kinase) to map binding pockets and guide rational design .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs. Use differential scanning calorimetry (DSC) to identify phase transitions .

- Hydrogen-bonding networks : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to enhance N–H⋯O interactions .

- Disorder modeling : Apply SHELXL’s PART and SIMU instructions to refine disordered chloro or methyl groups .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) and validate using reference inhibitors (e.g., staurosporine for kinases) .

- Purity verification : Use orthogonal methods (HPLC, -NMR) to confirm compound integrity, as impurities >95% can skew IC values .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like cell line heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.